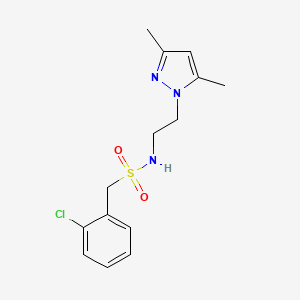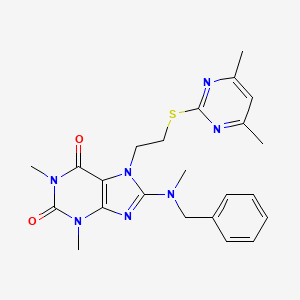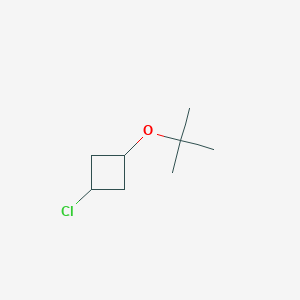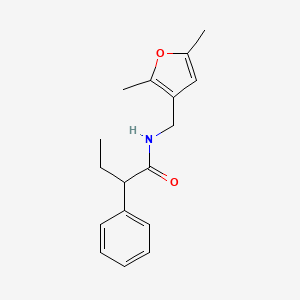
5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
Oxazole derivatives can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine . This reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary depending on the specific derivative. For example, oxazole itself was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Aplicaciones Científicas De Investigación
Anticancer Properties
Oxazole derivatives have attracted attention due to their potential anticancer activity. Researchers have explored the cytotoxic effects of 5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide against various cancer cell lines. Some analogues of this compound have exhibited promising activity, making it a candidate for further investigation in cancer therapy .
Antibacterial Activity
In the realm of infectious diseases, scientists have examined the antibacterial potential of oxazole derivatives. While specific studies on this compound are limited, related analogues have been tested against bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli. Further research could shed light on its efficacy against bacterial pathogens .
Anti-Inflammatory Effects
Oxazole-based compounds have been investigated for their anti-inflammatory properties. Although data on 5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide specifically are scarce, its structural features suggest potential interactions with inflammatory pathways. Future studies may explore its role in modulating inflammation .
Neuroprotective Potential
Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, researchers have explored oxazole derivatives as potential neuroprotective agents. While direct evidence for this compound is lacking, its structure warrants investigation in neuroprotection studies .
Photophysical Properties
Oxazole-based molecules often exhibit interesting photophysical behavior. Researchers have studied their fluorescence properties, which can be useful in imaging and sensing applications. Investigating the fluorescence characteristics of 5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide could provide insights into its practical applications .
Materials Science and Organic Electronics
Oxazole derivatives have been employed in materials science and organic electronics. Their unique electronic properties make them suitable for applications such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. While specific studies on this compound are limited, its potential in these fields is worth exploring .
Mecanismo De Acción
Target of Action
The primary targets of 5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide are currently unknown. This compound belongs to the oxazole class of molecules, which are known to exhibit a wide range of biological activities . .
Mode of Action
Oxazoles, in general, are known to interact with various biological targets through different mechanisms, including enzyme inhibition, receptor antagonism, and ion channel modulation .
Biochemical Pathways
Given the diverse biological activities of oxazole derivatives, it is likely that this compound may influence multiple pathways .
Pharmacokinetics
The compound’s logp value of 3114 suggests that it is moderately lipophilic, which could influence its absorption and distribution within the body .
Result of Action
Given the diverse biological activities of oxazole derivatives, it is likely that this compound may have multiple effects at the molecular and cellular levels .
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-15(17(20)18-14-10-6-3-7-11-14)16(19-21-12)13-8-4-2-5-9-13/h2-11H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXOOTBBUZREIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2912398.png)
![2-[4-(2-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2912399.png)



![N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2912406.png)
![4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide](/img/no-structure.png)
![N-(4-methoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2912409.png)


![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2912416.png)


![1-{4-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one](/img/structure/B2912419.png)